

Spectral Analysis of Diethyl (2-oxopropyl)phosphonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diethyl (2-oxopropyl)phosphonate

Cat. No.: B148940

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This in-depth technical guide provides a comprehensive overview of the spectral data for **diethyl (2-oxopropyl)phosphonate**, a key building block in organic synthesis. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supplemented with detailed experimental protocols.

Core Spectral Data

The following sections and tables summarize the key spectral information for **diethyl (2-oxopropyl)phosphonate**, providing a foundational dataset for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR spectra of **diethyl (2-oxopropyl)phosphonate** reveal distinct signals corresponding to its unique arrangement of protons and carbon atoms. The data presented here is consistent with spectra available on resources such as SpectraBase.^{[1][2]}

^1H NMR Spectral Data

The ^1H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
~4.1	Multiplet	4H	-OCH ₂ CH ₃	
~3.1	Doublet	2H	P-CH ₂ -C(O)	
~2.2	Singlet	3H	-C(O)CH ₃	
~1.3	Triplet	6H	-OCH ₂ CH ₃	

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~201	C=O
~63	-OCH ₂ CH ₃
~42	P-CH ₂ -C(O)
~30	-C(O)CH ₃
~16	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

While a dedicated complete IR spectrum for **diethyl (2-oxopropyl)phosphonate** was not readily available, data from the closely related compound, diethyl (1-diazo-2-oxopropyl)phosphonate, provides strong indications of the expected vibrational frequencies.^[3] The key functional groups in **diethyl (2-oxopropyl)phosphonate** are the carbonyl group (C=O), the phosphonate group (P=O), and the C-O and C-H bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Medium-Strong	C-H stretch (alkyl)
~1715	Strong	C=O stretch (ketone)
~1250	Strong	P=O stretch (phosphonate)
~1020	Strong	P-O-C stretch

Mass Spectrometry (MS)

A direct experimental mass spectrum for **diethyl (2-oxopropyl)phosphonate** is not widely published. However, based on its molecular weight (194.17 g/mol) and the known fragmentation patterns of similar organophosphorus compounds, the expected mass spectrum can be predicted. The molecular ion peak $[M]^+$ would be observed at m/z 194.

Predicted Mass Spectrometry Fragmentation

m/z	Ion
194	$[\text{CH}_3\text{C}(\text{O})\text{CH}_2\text{P}(\text{O})(\text{OCH}_2\text{CH}_3)_2]^+$ (Molecular Ion)
151	$[M - \text{CH}_3\text{CO}]^+$
137	$[\text{P}(\text{O})(\text{OCH}_2\text{CH}_3)_2]^+$
109	$[\text{P}(\text{O})(\text{OH})(\text{OCH}_2\text{CH}_3)]^+$
81	$[\text{P}(\text{O})(\text{OH})_2]^+$

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of liquid organic compounds.

NMR Spectroscopy

- **Sample Preparation:** A sample of **diethyl (2-oxopropyl)phosphonate** (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl_3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a 300 MHz or 500 MHz NMR spectrometer.
- **^1H NMR Acquisition:** The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.
- **^{13}C NMR Acquisition:** The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay (2-5 seconds) are generally required compared to ^1H NMR.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

- **Sample Preparation:** As **diethyl (2-oxopropyl)phosphonate** is a liquid, the spectrum can be obtained using a neat sample. A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
- **Data Acquisition:** A background spectrum of the clean salt plates is recorded first. Then, the spectrum of the sample is recorded. The instrument typically scans the mid-infrared range ($4000\text{-}400\text{ cm}^{-1}$).
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

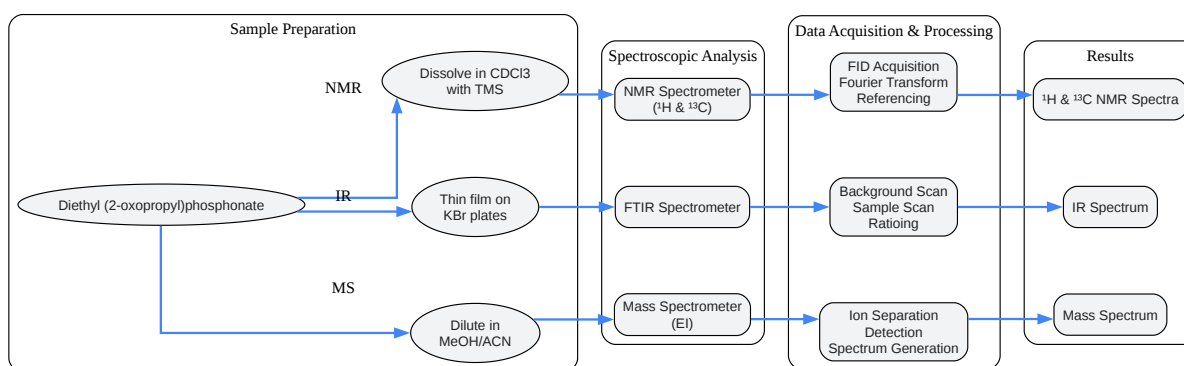
- **Sample Introduction:** A dilute solution of **diethyl (2-oxopropyl)phosphonate** in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For

gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, which separates it before it enters the mass spectrometer. For direct infusion, the solution is injected directly into the ion source.

- **Ionization:** Electron ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the spectral analysis of **diethyl (2-oxopropyl)phosphonate**.



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Experimental workflow for spectral analysis.

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- To cite this document: BenchChem. [Spectral Analysis of Diethyl (2-oxopropyl)phosphonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b148940#diethyl-2-oxopropyl-phosphonate-spectral-data-nmr-ir-ms]

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